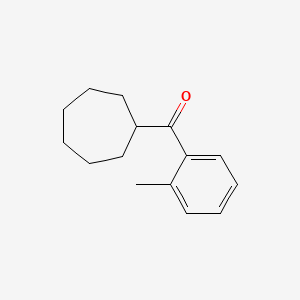

2-Methylphenyl cycloheptyl ketone

Description

2-Methylphenyl cycloheptyl ketone (IUPAC: (2-methylphenyl)-cycloheptylmethanone) is a cyclic ketone featuring a seven-membered cycloheptyl ring attached to a ketone group and a 2-methylphenyl substituent. Cycloheptyl ketones are notable intermediates in organic synthesis, particularly in the construction of polycyclic natural products and pharmaceuticals, where ring strain and substituent effects critically influence reactivity and stability .

Properties

IUPAC Name |

cycloheptyl-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-12-8-6-7-11-14(12)15(16)13-9-4-2-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFKPIGMEDYZPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Methylphenyl cycloheptyl ketone is utilized in various fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the context of its application, but generally involves binding to active sites or allosteric sites, leading to modulation of biological processes.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Cyclic Ketones

Key Research Findings

Ring Strain vs. Reactivity : Cycloheptyl ketones exhibit slower ring-opening reactions compared to cyclopentyl analogs due to reduced strain, necessitating specialized reagents like SmI₂ for fragmentation .

Substituent Impact : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity, whereas methyl groups prioritize steric effects, influencing synthetic pathways .

Synthetic Utility : Cycloheptyl ketones are critical for constructing seven-membered rings in complex molecules, though their stability requires tailored reaction conditions .

Biological Activity

2-Methylphenyl cycloheptyl ketone is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cycloheptyl group attached to a ketone functional group with a methylphenyl substituent. Its molecular formula is , and it has a distinctive structure that allows it to interact with various biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions with biomolecules, influencing several biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

- Receptor Modulation: It can act as a modulator for various receptors, potentially influencing signaling pathways involved in cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects: Some studies suggest that it may have anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.

- Anticancer Potential: There are indications that this compound could exhibit anticancer properties, warranting further exploration in cancer therapeutics.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.

- Anti-inflammatory Research : In vitro experiments showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Line Investigation : A recent study explored the effects of this compound on various cancer cell lines. Results indicated that it could induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer drug.

Preparation Methods

Cycloheptanecarbonyl Chloride and Toluene

The Friedel-Crafts acylation remains a cornerstone for synthesizing aryl cycloalkyl ketones. For 2-methylphenyl cycloheptyl ketone, cycloheptanecarbonyl chloride reacts with toluene in the presence of Lewis acids like AlCl₃ or FeCl₃.

Procedure :

-

Anhydrous Conditions : Toluene (2-methylbenzene) and cycloheptanecarbonyl chloride are mixed in dichloromethane under nitrogen.

-

Catalyst Loading : AlCl₃ (1.2 equiv) is added at 0°C, followed by gradual warming to 25°C.

-

Workup : Hydrolysis with HCl yields the crude product, purified via column chromatography (hexane/EtOAc).

Data :

Mechanistic Insight :

The acylium ion (cycloheptanecarbonyl⁺) forms via AlCl₃ coordination, enabling electrophilic substitution at the toluene para position. Steric hindrance from the 2-methyl group directs acylation to the less hindered site.

Grignard Reagent-Mediated Synthesis

Cycloheptylmagnesium Bromide and 2-Methylbenzaldehyde

This method leverages nucleophilic acyl substitution using organometallic reagents.

Procedure :

-

Grignard Formation : Cycloheptyl bromide reacts with Mg in THF to form cycloheptylmagnesium bromide.

-

Ketone Synthesis : The Grignard reagent is added to 2-methylbenzaldehyde at −78°C, followed by quenching with NH₄Cl.

-

Oxidation : The secondary alcohol intermediate is oxidized with PCC to yield the ketone.

Data :

Limitations :

Claisen-Schmidt Condensation

Cross-Aldol Reaction

A modified Claisen-Schmidt condensation between cycloheptanecarbaldehyde and 2-methylacetophenone under basic conditions generates the α,β-unsaturated ketone, followed by hydrogenation.

Procedure :

-

Base-Catalyzed Condensation : NaOH (10% aq.) promotes aldol addition at 80°C.

-

Dehydration : HCl in ethanol eliminates water to form the chalcone derivative.

-

Hydrogenation : Pd/C (5% wt) catalyzes H₂ reduction (1 atm, 25°C).

Data :

Advantages :

Transition-Metal-Catalyzed C–C Bond Formation

Nickel-Catalyzed Coupling

Recent advances utilize Ni(0) complexes for cross-electrophile coupling between cycloheptyl halides and 2-methylbenzoyl derivatives.

Procedure :

-

Substrate Preparation : Cycloheptyl iodide and 2-methylbenzoyl chloride.

-

Catalytic System : Ni(cod)₂ (10 mol%) with IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).

-

Reaction Conditions : THF, 60°C, 12 hours.

Data :

Mechanistic Insight :

Oxidative addition of Ni(0) to the aryl carbonyl forms a six-membered metallacycle, followed by transmetalation and reductive elimination.

Comparative Analysis of Methods

Key Trends :

Q & A

Basic: What are the established synthetic routes for 2-methylphenyl cycloheptyl ketone, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound can be achieved via cyclopropane fragmentation. For example, cyclopropyl ketones (e.g., 1.72 in ) undergo SmI2-mediated reduction followed by acidic workup to yield cycloheptyl ketones in 84% yield . Alternative routes include Friedel-Crafts acylation, where a methylphenyl group is introduced via electrophilic substitution using Lewis acid catalysts (e.g., AlCl3) . Key factors affecting yield include:

- Catalyst selection : Acidic/basic conditions (e.g., H2SO4 vs. NaOH) alter intermediate stability .

- Temperature : Cyclopropane fragmentation requires precise thermal control to avoid side reactions like dehydrogenation .

- Workup methods : Quenching with PhSeBr followed by oxidative elimination produces conjugated enones (56% yield over two steps), demonstrating the impact of post-reaction processing .

Advanced: How does the cycloheptyl ring size influence reactivity compared to smaller cycloalkyl groups?

Answer:

The seven-membered cycloheptyl ring introduces unique steric and electronic effects. For instance:

- Reduction kinetics : Cycloheptyl phenyl ketones exhibit slower reaction rates with NaBH4 compared to cyclopentyl analogs due to reduced angular strain, which lowers electrophilicity at the carbonyl carbon .

- Thermal stability : Cycloheptyl ketones are more prone to dehydrogenation challenges than cyclopentyl derivatives, as seen in failed attempts to convert 1.75 to dienone 1.76 under standard conditions .

- Ring strain : The cycloheptyl group balances torsional strain (vs. cyclopropane) and flexibility (vs. cyclohexane), influencing selectivity in nucleophilic additions .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- Mass spectrometry (MS) : High-resolution Q Exactive Orbitrap systems provide accurate mass data (e.g., molecular ion peaks at m/z 236.73 for C14H16O) and fragmentation patterns to confirm structural integrity .

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR distinguish the methylphenyl substituent (δ ~2.3 ppm for CH3) and cycloheptyl carbonyl (δ ~210 ppm for C=O) .

- FT-IR : Strong absorption at ~1700 cm<sup>−1</sup> confirms ketone functionality .

Advanced: How can researchers resolve contradictions in reaction outcomes, such as failed dehydrogenation vs. successful fragmentation?

Answer:

Contradictions often arise from competing reaction pathways. For example:

- Dehydrogenation failures : Cycloheptyl ketones resist dehydrogenation due to steric hindrance around the B-ring, necessitating alternative catalysts (e.g., Pd/C under high H2 pressure) .

- Successful fragmentation : SmI2 selectively cleaves cyclopropane C–C bonds without affecting the ketone, whereas acid catalysis may promote undesired rearrangements .

Methodological tip : Use kinetic vs. thermodynamic control studies (varying temperature and reductant strength) to identify dominant pathways .

Basic: What are the potential biological applications of this compound derivatives?

Answer:

While direct bioactivity data are limited, structural analogs suggest:

- Kinase inhibition : Ketone functionalities in similar scaffolds (e.g., staurosporine derivatives) interact with ATP-binding sites, making them candidates for PKC inhibition studies .

- Intermediate utility : The compound serves as a precursor for bioactive molecules, such as bicyclic aromatics used in antiviral or anticancer agent synthesis .

Advanced: How does steric hindrance from the 2-methylphenyl group affect regioselectivity in substitution reactions?

Answer:

The ortho-methyl group:

- Blocks electrophilic substitution : Directs incoming electrophiles to the para position via steric and electronic effects .

- Influences cross-coupling : Suzuki-Miyaura reactions favor coupling at the less hindered cycloheptyl ring over the methylphenyl moiety .

Experimental validation : Computational modeling (DFT) predicts charge distribution, while X-ray crystallography confirms regioselectivity in crystalline derivatives .

Basic: What are the recommended storage and handling protocols for this compound?

Answer:

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent ketone oxidation or hydrolysis .

- Handling : Use inert atmospheres (N2 or Ar) during synthesis to avoid moisture-sensitive side reactions .

- Safety : LC-MS monitoring is advised to detect degradation products like carboxylic acids or aldehydes .

Advanced: What computational tools can predict the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Model transition states for hydride reductions or cycloadditions, incorporating strain energy from the cycloheptyl ring .

- Molecular docking : Predict interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

- Retrosynthetic software : Tools like Synthia propose routes leveraging cyclopropane precursors or Friedel-Crafts pathways .

Basic: How is purity assessed and maintained during large-scale synthesis?

Answer:

- Chromatography : Preparative HPLC (C18 columns, acetonitrile/water gradients) removes byproducts like enones or alcohols .

- Crystallization : Ethanol/water mixtures yield high-purity crystals (≥97% by GC-MS) .

- In-line monitoring : ReactIR tracks ketone conversion in real time, optimizing reaction quenching .

Advanced: What strategies address low yields in cycloheptyl ketone dehydrogenation?

Answer:

- Catalyst screening : Test Pd/C, RhCl3, or enzymatic systems (e.g., P450 monooxygenases) for milder conditions .

- Protecting groups : Temporarily mask the ketone as a silyl ether (e.g., TMS) to prevent side reactions during dehydrogenation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance catalyst stability and H2 uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.